Ansatrienin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

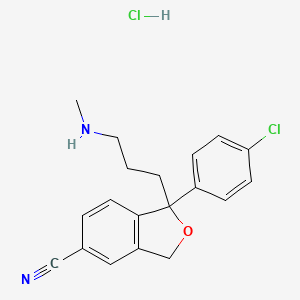

Ansatrienin B, also known as Mycotrienin II, is an ansamycin antibiotic isolated from Streptomyces . It is active against fungi and yeasts, but inactive against bacteria . It displays antitumor activity and can be used as an ADC Toxin .

Synthesis Analysis

While the exact synthesis process for this compound is not explicitly mentioned in the search results, a related compound, anthracimycin, has been synthesized in a 10-step asymmetric total synthesis . This process involves a one-pot sequential Mukaiyama vinylogous aldol/intramolecular Diels–Alder reaction to construct trans-decalin with high yield and excellent endo/exo selectivity, and a Z-selective ring-closing metathesis to forge the 14-membered ring .Molecular Structure Analysis

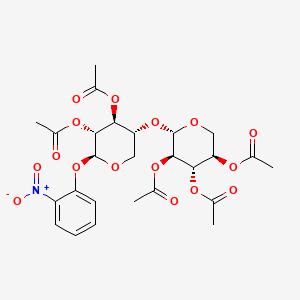

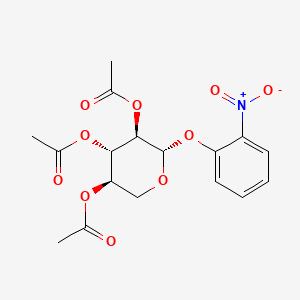

This compound has a molecular formula of C36H50N2O8 and a molecular weight of 638.8 . Its formal name is N-(cyclohexylcarbonyl)-D-alanine, (5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1 (24),6,8,10,16,20,22-heptaen-13-yl ester . It contains total 98 bond(s); 48 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 2 secondary amide(s) (aliphatic), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 secondary alcohol(s) .Physical and Chemical Properties Analysis

This compound is a powder that is soluble in DMF, DMSO, ethanol, and methanol .Aplicaciones Científicas De Investigación

Biosynthesis of Ansatrienin B : Studies have explored the biosynthesis process of this compound in Streptomyces collinus. Wu et al. (1987) investigated its biosynthesis, revealing that the m-C7N unit of the ansa ring is derived from 3-amino-5-hydroxybenzoic acid, and that shikimic acid contributes to the cyclohexanecarboxylic acid moiety (Wu et al., 1987).

Structural Analysis and Modifications : Li et al. (2016) discovered new ansatrienin-type ansamycins, highlighting diverse post-PKS modifications in ansatrienin biosynthesis (Li et al., 2016). Additionally, Shi et al. (2016) characterized the biochemical aspects of a nonribosomal peptide synthetase (NRPS), AstC, in the assembly of ansatrienin's side chain (Shi et al., 2016).

Antifungal Properties : Weber et al. (1981) noted the antifungal activity of ansatrienin A and B, observing that bacteria are not or only weakly inhibited by these compounds (Weber et al., 1981).

Role in Vitamin Biosynthesis : Kennedy (2016) reviewed the functions of B-vitamins, including their role in energy production and DNA/RNA synthesis, which are relevant to the biological processes involving this compound (Kennedy, 2016).

Genetic Analysis of Biosynthetic Pathways : Chen et al. (1999) identified two separate antibiotic biosynthetic gene clusters in Streptomyces collinus related to ansatrienin and naphthomycin production, offering insights into the genetic basis of its synthesis (Chen et al., 1999).

Safety and Hazards

Direcciones Futuras

While the exact future directions for Ansatrienin B are not specified in the search results, it is known that this compound displays potent activity against tumor cell lines and inhibits osteoclastic bone resorption . This suggests potential future research directions in the fields of oncology and bone health.

Mecanismo De Acción

Target of Action

Ansatrienin B, also known as Mycotrienin II and Antibiotic T 23II, is an ansamycin antibiotic isolated from a Streptomyces species . It primarily targets osteoclasts and tumor cell lines . In osteoclasts, it inhibits parathyroid hormone-induced calcium release, which is a measure of bone resorption . In tumor cell lines, it displays potent activity and significantly potentiates the action of several clinical anti-cancer agents .

Mode of Action

This compound interacts with its targets by inhibiting key processes. In osteoclasts, it inhibits the release of calcium induced by the parathyroid hormone . This inhibition reduces bone resorption, a process where osteoclasts break down the tissue in bones and release the minerals, resulting in the transfer of calcium from bone tissue to the blood . In tumor cell lines, this compound potentiates the action of several clinical anti-cancer agents , enhancing their effectiveness.

Biochemical Pathways

The biosynthesis of this compound involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit . The gene encoding AHBA synthase, an enzyme which catalyzes the final step of AHBA biosynthesis in the aminoshikimate pathway, has been identified in the biosynthetic gene clusters of this compound . This gene cluster also contains chcA, encoding the enzyme 1-cyclohexenylcarbonyl CoA reductase, which is essential for the biosynthesis of the cyclohexanecarboxylic acid moiety of ansatrienin from shikimic acid .

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmf, or dmso, but has poor water solubility . This suggests that its bioavailability may be influenced by these solvents, and its poor water solubility may limit its distribution in aqueous biological environments.

Result of Action

The primary result of this compound’s action is the inhibition of osteoclastic bone resorption . This can help in conditions where bone resorption is excessive, such as osteoporosis. In addition, its potent activity against tumor cell lines and its ability to potentiate the action of several clinical anti-cancer agents make it a potential candidate for cancer treatment .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of solvents. Given its poor water solubility , the presence of ethanol, methanol, DMF, or DMSO can enhance its solubility and potentially its bioavailability and efficacy.

Análisis Bioquímico

Biochemical Properties

Ansatrienin B interacts with the translation elongation factor eEF1A1 . This protein is responsible for delivering amino acyl transfer RNAs (aa-tRNAs) to ribosomes during mRNA translation . The high-affinity binding of this compound to eEF1A1 suggests a significant role in biochemical reactions .

Cellular Effects

This compound exhibits antimicrobial activities against various fungi and yeasts . It also inhibits the release of calcium into the culture medium by fetal rat long bones . Furthermore, this compound inhibits the translation of the protein synthesis stage by specific inhibition of L-leucine incorporation in A549 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to eEF1A1 . This binding disrupts neither the loading of aa-tRNAs nor GTP hydrolysis but stabilizes a particular conformational state of eEF1A1 . This mechanism suggests that this compound may not only inhibit protein synthesis but also interfere with other non-canonical functions .

Metabolic Pathways

The metabolic pathways of this compound involve the assembly of the N-cyclohexanoyl D-alanyl side chain . The AstG1 gene, a pathway-specific positive regulator for the biosynthesis of this compound, plays a crucial role in these pathways .

Transport and Distribution

Its high-affinity binding to eEF1A1 suggests that it may be transported to the ribosomes during mRNA translation .

Subcellular Localization

Its interaction with eEF1A1, a protein involved in mRNA translation, suggests that it may be localized to the ribosomes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ansatrienin B involves a multi-step process that includes various reactions such as oxidation, reduction, and cyclization.", "Starting Materials": [ "3-methyl-2-cyclohexenone", "4-pentyn-1-ol", "potassium tert-butoxide", "tetrabutylammonium fluoride", "sodium borohydride", "acetic acid", "sodium hydroxide", "magnesium sulfate", "ethyl acetate", "methanol", "dichloromethane", "hexanes" ], "Reaction": [ "The synthesis starts with the reaction between 3-methyl-2-cyclohexenone and 4-pentyn-1-ol in the presence of potassium tert-butoxide to form a propargylic alcohol.", "The propargylic alcohol is then oxidized using tetrabutylammonium fluoride to obtain the corresponding aldehyde.", "The aldehyde is reduced using sodium borohydride to form the corresponding alcohol.", "This alcohol is then cyclized using acetic acid and sodium hydroxide to form a dihydrofuran intermediate.", "The dihydrofuran intermediate is then oxidized using tetrabutylammonium fluoride to form the desired product, Ansatrienin B.", "The product is then purified using a combination of solvent extraction and column chromatography, using a mixture of ethyl acetate and hexanes as the eluent." ] } | |

Número CAS |

82189-04-6 |

Fórmula molecular |

C36H50N2O8 |

Peso molecular |

638.8 g/mol |

Nombre IUPAC |

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |

Clave InChI |

VVJDHJZQBGWPEQ-UOZMSBJPSA-N |

SMILES isomérico |

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |

SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

SMILES canónico |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Apariencia |

Pale yellow powder |

Sinónimos |

Mycotrienin II; SDZ-115 962 |

Origen del producto |

United States |

Q1: What is known about the resistance mechanisms associated with Ansatrienin B?

A2: Research indicates that tumor cells harboring the A399V mutation in the elongation factor eEF1A1 demonstrate cross-resistance to this compound and other structurally distinct compounds like didemnin B, ternatin, and nannocystin A []. This suggests that these agents might share a similar mechanism of action, potentially involving eEF1A1 as a common target. The A399V mutation in eEF1A1 could alter drug binding or downstream signaling, leading to resistance. Understanding these resistance mechanisms is crucial for developing strategies to overcome resistance and enhance the therapeutic efficacy of this compound and related compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)

![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)

![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)